molecular formula C18H18FN5O B2790954 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 865656-19-5

5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2790954
CAS RN: 865656-19-5
M. Wt: 339.374
InChI Key: MCKFMCOYLIXELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (FMBT) is a novel small molecule with a wide range of biological activities. It has been studied extensively in scientific research and has been found to have potential applications in biochemistry and physiology. FMBT is a synthetic compound that has been used in a variety of experiments and research projects. The purpose of

Scientific Research Applications

5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used in a variety of experiments and research projects, including studies of its effects on enzymes, proteins, and other biological molecules. It has also been used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of various drugs. Additionally, 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been used to study the effects of environmental toxins on the body.

Mechanism Of Action

5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is believed to act as an inhibitor of enzymes, proteins, and other biological molecules. It has been found to bind to certain molecules, preventing them from binding to their target molecules. This can lead to changes in the structure and function of the target molecules, which can in turn lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to changes in the structure and function of the target molecules. Additionally, 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to have anti-inflammatory and anti-cancer effects, as well as the ability to modulate immune responses.

Advantages And Limitations For Lab Experiments

5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also stable and can be stored for long periods of time without degrading. Additionally, 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be used in a variety of solvents, making it suitable for use in a variety of experiments.
However, 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide also has some limitations. It has been found to be toxic in high concentrations, so it is important to use it in carefully controlled experiments. Additionally, it is not always easy to predict the effects of 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide on biological molecules, so it is important to be careful when using it in experiments.

Future Directions

There are a number of potential future directions for 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide research. One potential direction is to further investigate the effects of 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide on enzymes, proteins, and other biological molecules. Additionally, further research could be done to investigate the potential therapeutic applications of 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, such as its ability to modulate immune responses and its anti-inflammatory and anti-cancer effects. Finally, further research could be done to investigate the potential environmental applications of 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, such as its ability to bind to and neutralize environmental toxins.

Synthesis Methods

5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized from the reaction of 4-methylbenzyl bromide and 1-(3-fluorobenzyl)triazole-4-carboxamide. The reaction is catalyzed using a base such as sodium hydroxide and proceeds in two steps. First, the 4-methylbenzyl bromide is reacted with the 1-(3-fluorobenzyl)triazole-4-carboxamide to form a diazonium salt. This is then reacted with sodium hydroxide to form the desired product, 5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and water.

properties

IUPAC Name

5-amino-1-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-12-5-7-13(8-6-12)10-21-18(25)16-17(20)24(23-22-16)11-14-3-2-4-15(19)9-14/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKFMCOYLIXELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

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